4-Benzylidene-2,2,5,5-tetramethyl-dihydro-furan-3-one
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Overview
Description
4-Benzylidene-2,2,5,5-tetramethyl-dihydro-furan-3-one is an organic compound with the molecular formula C15H18O2 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a benzylidene group attached to a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2,2,5,5-tetramethyl-dihydro-furan-3-one typically involves the condensation of 2,2,5,5-tetramethyl-3-hydroxyfuran with benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-2,2,5,5-tetramethyl-dihydro-furan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce benzyl derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
4-Benzylidene-2,2,5,5-tetramethyl-dihydro-furan-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Benzylidene-2,2,5,5-tetramethyl-dihydro-furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A structurally related compound with a wide range of biological activities.
2,2,5,5-Tetramethyltetrahydrofuran-3-one: Another furan derivative with different functional groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound with similar structural features but different chemical properties.
Uniqueness
4-Benzylidene-2,2,5,5-tetramethyl-dihydro-furan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H18O2 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(4E)-4-benzylidene-2,2,5,5-tetramethyloxolan-3-one |
InChI |
InChI=1S/C15H18O2/c1-14(2)12(13(16)15(3,4)17-14)10-11-8-6-5-7-9-11/h5-10H,1-4H3/b12-10- |
InChI Key |
CHSRKCFZFGTIHO-BENRWUELSA-N |
Isomeric SMILES |
CC1(/C(=C\C2=CC=CC=C2)/C(=O)C(O1)(C)C)C |
Canonical SMILES |
CC1(C(=CC2=CC=CC=C2)C(=O)C(O1)(C)C)C |
Origin of Product |
United States |
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